molecular formula C17H24ClN3O2 B5360716 N~4~-(3-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

N~4~-(3-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

Numéro de catalogue B5360716
Poids moléculaire: 337.8 g/mol
Clé InChI: JDUNGRGFTZUDKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~4~-(3-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as CEP-1347, is a small molecule drug that has been extensively studied for its neuroprotective properties. It was initially developed as a potential treatment for Parkinson's disease, but its potential applications have since been expanded to include other neurodegenerative disorders.

Mécanisme D'action

CEP-1347 works by inhibiting the activity of JNK, which is involved in the activation of cell death pathways. By blocking JNK activity, CEP-1347 can prevent cell death and promote cell survival. This mechanism of action has been shown to be effective in protecting neurons from damage in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activation of JNK and other cell death pathways, as well as to promote the survival of neurons. Additionally, CEP-1347 has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

CEP-1347 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied for its neuroprotective properties. However, there are also limitations to its use. CEP-1347 has not yet been approved for clinical use, and its potential side effects and toxicity have not been fully characterized.

Orientations Futures

There are several potential future directions for research on CEP-1347. One area of interest is the development of more potent and selective JNK inhibitors, which could be used to treat a wider range of neurodegenerative diseases. Additionally, CEP-1347 could be combined with other drugs or therapies to enhance its neuroprotective effects. Finally, further research is needed to fully characterize the safety and toxicity of CEP-1347, in order to determine its potential for clinical use.

Méthodes De Synthèse

The synthesis of CEP-1347 involves several steps, starting with the reaction of 3-chlorobenzonitrile with diethyl malonate to form 3-chlorophenylmalonic acid diethyl ester. This intermediate is then reacted with piperidine to form the target compound, CEP-1347.

Applications De Recherche Scientifique

CEP-1347 has been extensively studied for its potential neuroprotective effects. It has been shown to inhibit the activity of the enzyme c-Jun N-terminal kinase (JNK), which is involved in the cell death pathways that are activated in neurodegenerative diseases. As such, CEP-1347 has been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

Propriétés

IUPAC Name

4-N-(3-chlorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-3-20(4-2)17(23)21-10-8-13(9-11-21)16(22)19-15-7-5-6-14(18)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUNGRGFTZUDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.